molecular formula C10H13N3O B1285826 4-(2-Aminophenyl)piperazin-2-one CAS No. 926199-99-7

4-(2-Aminophenyl)piperazin-2-one

Cat. No. B1285826
CAS RN: 926199-99-7
M. Wt: 191.23 g/mol
InChI Key: KLAMRDOSRJKISX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(2-Aminophenyl)piperazin-2-one” is a chemical compound with a molecular weight of 191.23 . It is used for research purposes .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “4-(2-Aminophenyl)piperazin-2-one”, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “4-(2-Aminophenyl)piperazin-2-one” consists of a piperazine ring with an aminophenyl group attached .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(2-Aminophenyl)piperazin-2-one” include cyclization of 1,2-diamine derivatives with sulfonium salts . Other reactions such as the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group are also involved .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Aminophenyl)piperazin-2-one” include a predicted melting point of 166.71°C, a predicted boiling point of approximately 460.4°C at 760 mmHg, a predicted density of approximately 1.2 g/cm³, and a predicted refractive index of n20D 1.61 .

Scientific Research Applications

Asymmetric Catalytic Access

4-(2-Aminophenyl)piperazin-2-one has been used in a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) developed from commercial aldehydes . This process is stereoselectively catalyzed by a quinine derived urea .

Synthesis of Aprepitant

This compound has been applied for a short enantioselective entry to a key intermediate, in both absolute configurations, involved in the synthesis of the potent antiemetic drug Aprepitant . Aprepitant is approved by the FDA to prevent nausea and vomiting in cancer drug therapy .

Synthesis of Biologically Active Targets and Drugs

The past decade experienced an increasing growth of one-pot asymmetric cascade processes applied to the synthesis of biologically active targets and drugs . 4-(2-Aminophenyl)piperazin-2-one is one of the compounds used in these processes .

Industrial Applications

The development of these protocols is highly appealing, especially in view of potential industrial applications, where purification of the intermediates for each step is avoided and consequently economic and time costs as well as the environmental impact are conveniently minimized .

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which are abundant structural cores in natural products and pharmaceuticals, can be synthesized using 4-(2-Aminophenyl)piperazin-2-one .

Building Blocks for Peptide Synthesis

Piperazin-2-ones and morpholines/morpholin-2-ones are endowed with several important bioactivities and are building blocks for peptide synthesis . 4-(2-Aminophenyl)piperazin-2-one can be used in the synthesis of these compounds .

Safety and Hazards

The safety information for “4-(2-Aminophenyl)piperazin-2-one” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

4-(2-aminophenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-8-3-1-2-4-9(8)13-6-5-12-10(14)7-13/h1-4H,5-7,11H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAMRDOSRJKISX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585535
Record name 4-(2-Aminophenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminophenyl)piperazin-2-one

CAS RN

926199-99-7
Record name 4-(2-Aminophenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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